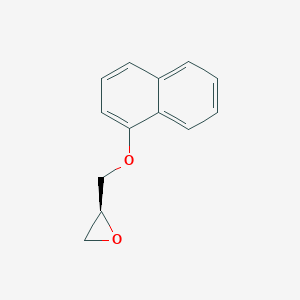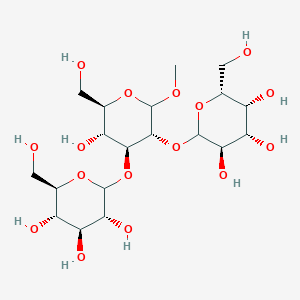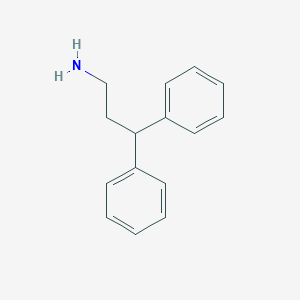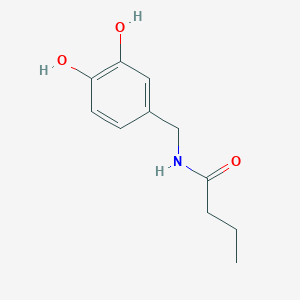
N-(3,4-Dihydroxybenzyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydroxybenzyl)butanamide, also known as DHBA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DHBA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. In
Wirkmechanismus
N-(3,4-Dihydroxybenzyl)butanamide works by activating the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By activating this pathway, N-(3,4-Dihydroxybenzyl)butanamide can increase the production of antioxidant enzymes and reduce inflammation, which can help protect cells from damage.
Biochemische Und Physiologische Effekte
N-(3,4-Dihydroxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, N-(3,4-Dihydroxybenzyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in animal studies. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-tumor properties, which could make it useful in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-Dihydroxybenzyl)butanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-Dihydroxybenzyl)butanamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3,4-Dihydroxybenzyl)butanamide is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-(3,4-Dihydroxybenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could explore the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in animal models of these diseases and investigate potential mechanisms of action. Another area of interest is the potential of N-(3,4-Dihydroxybenzyl)butanamide as an anti-inflammatory agent. Studies could investigate the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in treating various inflammatory diseases and explore potential side effects. Finally, studies could investigate the potential of N-(3,4-Dihydroxybenzyl)butanamide in cancer treatment, including its effectiveness against different types of tumors and potential mechanisms of action.
Synthesemethoden
N-(3,4-Dihydroxybenzyl)butanamide can be synthesized through a multi-step process that involves the reaction of dopamine with butyric anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain a pure form of N-(3,4-Dihydroxybenzyl)butanamide. This synthesis method has been proven to be effective and reliable for producing high-quality N-(3,4-Dihydroxybenzyl)butanamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dihydroxybenzyl)butanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that N-(3,4-Dihydroxybenzyl)butanamide can protect neurons from oxidative stress-induced damage, which is a common factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
125789-52-8 |
|---|---|
Produktname |
N-(3,4-Dihydroxybenzyl)butanamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[(3,4-dihydroxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15) |
InChI-Schlüssel |
LSLQXNHEIAOWOW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
Synonyme |
Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



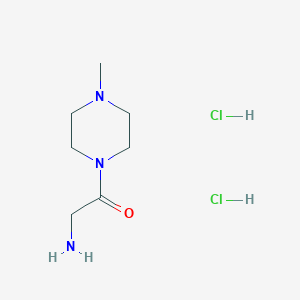
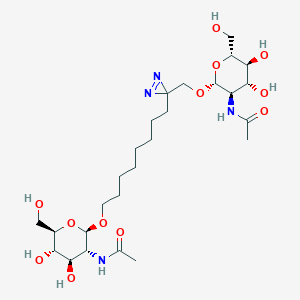
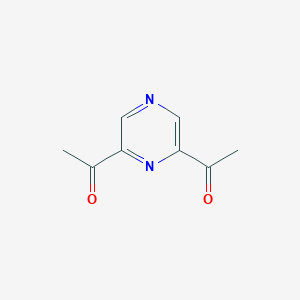
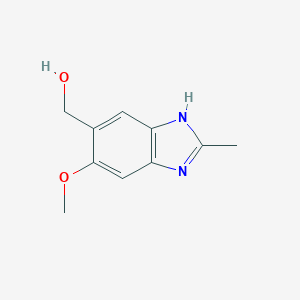
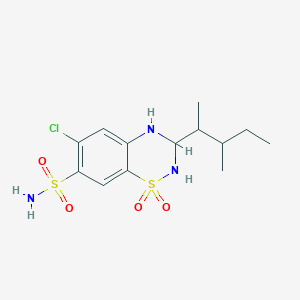
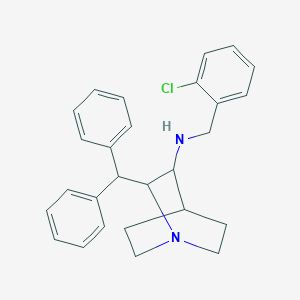
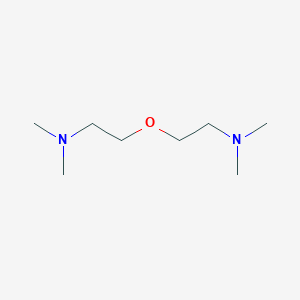
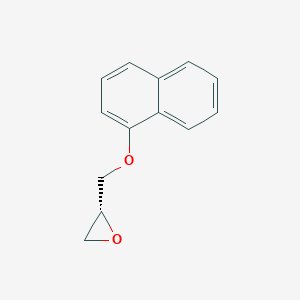
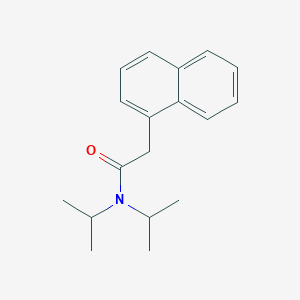
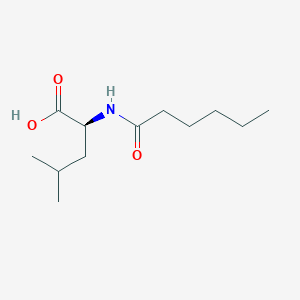
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
